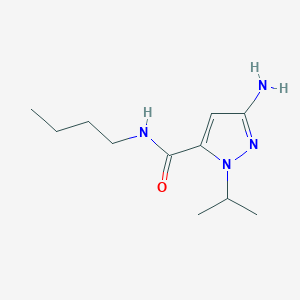

3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide

Description

3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a pyrazole-based compound characterized by three key substituents:

- Position 1: A propan-2-yl (isopropyl) group.

- Position 3: A primary amino (-NH₂) group.

- Position 5: An N-butyl carboxamide (-CONH-C₄H₉) moiety.

This structural configuration confers unique physicochemical and biological properties.

Properties

Molecular Formula |

C11H20N4O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

5-amino-N-butyl-2-propan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C11H20N4O/c1-4-5-6-13-11(16)9-7-10(12)14-15(9)8(2)3/h7-8H,4-6H2,1-3H3,(H2,12,14)(H,13,16) |

InChI Key |

IDTGCQMKHZIGNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC(=NN1C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.

N-alkylation: The butyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.

Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.

Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

Medicine: Possible applications in drug development, particularly as an anti-inflammatory or anticancer agent.

Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-5-carboxamides

Key Observations:

- Amino Group Impact: The presence of an amino group at position 3 (target compound and ) distinguishes these derivatives from others, enhancing interactions with polar biological targets .

- Carboxamide Substituents : Bulky groups like 4-fluorobenzyl () or trifluoromethyl-aryl (Berotralstat) improve target specificity but may reduce bioavailability due to increased molecular weight .

Table 2: Physicochemical Comparison

Biological Activity

3-Amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes an amino group, a butyl chain, and a propan-2-yl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C9H16N4O

- Molecular Weight : 196.25 g/mol

The presence of the butyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes compared to structurally similar compounds.

Research indicates that 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide functions primarily as an enzyme inhibitor and receptor modulator. Its interactions with specific molecular targets allow it to inhibit enzyme activity or modulate receptor functions, making it a candidate for further pharmacological studies.

Enzyme Inhibition

The compound has shown significant inhibitory effects on various kinases, which are critical in regulating cellular processes. For instance, it binds to the active sites of specific kinases, inhibiting their activity and potentially impacting cancer cell proliferation.

Anticancer Potential

Several studies have evaluated the anticancer properties of 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide against various cancer cell lines. The following table summarizes key findings from these studies:

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer cell lines, with notable efficacy against breast cancer cells (MCF7).

The anticancer activity of 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide is believed to be mediated through several mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer progression.

- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in sensitive cancer cells.

- DNA Binding : The strong binding affinity to DNA suggests a potential mechanism for interfering with cancer cell replication.

Case Studies

A notable case study involved the synthesis and evaluation of pyrazole derivatives, including 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, which demonstrated significant anticancer activity in preclinical models. Researchers focused on its selectivity for specific kinases, which could lead to reduced side effects compared to traditional chemotherapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for high yield and purity?

- Methodology : The synthesis of pyrazole carboxamides typically involves multi-step protocols, including cyclocondensation, amide coupling, and functional group modifications. For example, microwave-assisted synthesis (MAS) has been shown to enhance reaction efficiency in structurally related pyrazole derivatives by reducing reaction times and improving yields (e.g., 75–85% under 100–150°C, DMF solvent, with Pd/C catalysts) . Key parameters to optimize include solvent polarity (e.g., DMF vs. toluene), temperature gradients, and catalyst loading. Purity can be monitored via HPLC with C18 columns and UV detection at 254 nm .

Q. How can the structural integrity and regioselectivity of 3-amino-N-butyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify substituent positions (e.g., distinguishing between N-butyl and isopropyl groups via splitting patterns in the 1.0–2.5 ppm range) .

- X-ray crystallography : For unambiguous confirmation of regiochemistry and hydrogen-bonding networks (e.g., C=O···H-N interactions observed in related pyrazole carboxamides) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated [M+H] for CHNO: 223.1561) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs like ciprofloxacin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to establish IC values, noting structural similarities to antitumor pyrazole derivatives .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with improved bioactivity?

- Methodology :

- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity; PDB ID: 5KIR). Focus on substituent effects (e.g., N-butyl vs. propyl groups) on binding pocket interactions .

- QSAR studies : Develop regression models correlating electronic (e.g., Hammett σ constants) and steric (e.g., Taft parameters) descriptors with bioactivity data from analogs .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., variable IC values in cytotoxicity assays)?

- Methodology :

- Standardized protocols : Adopt OECD guidelines for cell viability assays (e.g., consistent seeding density, serum concentration).

- Metabolic stability testing : Assess compound degradation in cell media via LC-MS to identify artifacts (e.g., hydrolysis of the carboxamide group under acidic conditions) .

- Orthogonal assays : Validate results using alternative methods (e.g., ATP-based viability assays vs. MTT) .

Q. How does the compound’s stereoelectronic profile influence its pharmacokinetic properties?

- Methodology :

- LogP determination : Shake-flask method or HPLC-derived logP to evaluate lipophilicity (predicted logP ≈ 2.1 for the parent compound) .

- CYP450 inhibition : Screen against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates to assess metabolic stability .

- Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose-response correlations .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.